

4-ethylhexan-1-amine molecular weight and structural formula

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Compound of Interest

Compound Name: 4-ethylhexan-1-amine

CAS No.: 1000510-56-4

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An In-depth Technical Guide to **4-ethylhexan-1-amine**

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the exploration of novel molecular scaffolds is paramount. Aliphatic amines, particularly those with specific branching patterns, serve as critical building blocks (synthons) for the synthesis of complex, biologically active molecules. **4-ethylhexan-1-amine** is one such compound, offering a unique combination of a primary amine for versatile functionalization and a branched alkyl chain that can influence physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive technical overview of **4-ethylhexan-1-amine**, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, logical synthetic pathways, detailed characterization methodologies, and prospective applications in pharmaceutical research.

Core Molecular Attributes

Understanding the fundamental molecular and physical properties of a compound is the bedrock of its application in research and synthesis.

Structural Formula and Nomenclature

4-ethylhexan-1-amine is a primary aliphatic amine. Its structure consists of a six-carbon hexane main chain with an amine group (-NH₂) located at position 1 and an ethyl group (-CH₂CH₃) at position 4.

- IUPAC Name: **4-ethylhexan-1-amine**[\[1\]](#)
- Molecular Formula: C₈H₁₉N[\[1\]](#)[\[2\]](#)
- Canonical SMILES: CCC(CC)CCCN[\[1\]](#)[\[2\]](#)
- InChIKey: PBRXWWVEZDPSE-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Caption: 2D Structural representation of **4-ethylhexan-1-amine**.

Physicochemical Properties

A summary of key computed physicochemical properties is essential for experimental design, including solvent selection, reaction condition optimization, and preliminary safety assessment.

Property	Value	Source
Molecular Weight	129.24 g/mol	PubChem [1]
Monoisotopic Mass	129.15175 Da	PubChem [2]
XLogP3-AA (Lipophilicity)	2.4	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem [1]
Hydrogen Bond Acceptor Count	1	PubChem [3]
Rotatable Bond Count	5	N/A
Topological Polar Surface Area	26 Å ²	PubChem [1] [3]

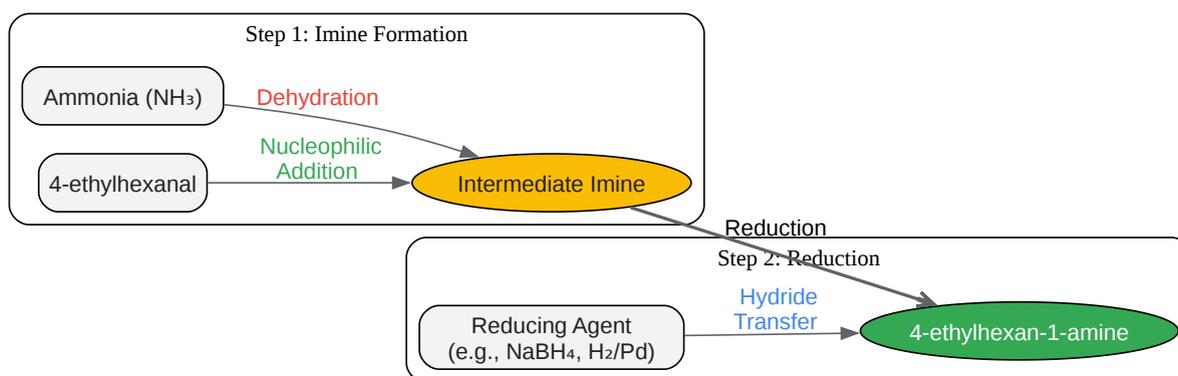
Synthesis Strategy: A Mechanistic Approach

While numerous synthetic routes to primary amines exist, a highly reliable and scalable method is reductive amination of a corresponding aldehyde. This approach is favored for its high yields

and the ready availability of starting materials.

Proposed Synthetic Workflow: Reductive Amination

The synthesis of **4-ethylhexan-1-amine** can be efficiently achieved from 4-ethylhexanal. The process involves two key stages: the formation of an intermediate imine, followed by its reduction to the target amine.



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Caption: Proposed two-step synthesis of **4-ethylhexan-1-amine** via reductive amination.

Experimental Protocol (Representative)

This protocol is a representative methodology. Researchers must optimize concentrations, temperatures, and reaction times based on their specific laboratory conditions and scale.

Objective: To synthesize **4-ethylhexan-1-amine** from 4-ethylhexanal.

Materials:

- 4-ethylhexanal

- Ammonia (e.g., 7N solution in Methanol)
- Sodium borohydride (NaBH_4) or Hydrogen gas with Palladium on carbon (H_2/Pd)
- Methanol (Anhydrous)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (for salt formation, if desired)

Procedure:

- Imine Formation:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylhexanal (1 equivalent) in anhydrous methanol.
 - Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
 - Slowly add a solution of ammonia in methanol (1.5-2.0 equivalents) dropwise while maintaining the temperature at $0\text{ }^\circ\text{C}$.
 - Allow the reaction to stir at room temperature for 2-4 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.
- Reduction:
 - Once imine formation is complete, cool the reaction mixture back to $0\text{ }^\circ\text{C}$.
 - Slowly and portion-wise, add the reducing agent. If using sodium borohydride (NaBH_4) (1.5 equivalents), add it carefully to control gas evolution. If using catalytic hydrogenation, transfer the methanolic solution to a pressure vessel, add 5% Pd/C catalyst, and pressurize with H_2 gas (e.g., 50 psi).

- After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for 12-18 hours.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Reduce the volume of methanol using a rotary evaporator.
 - Extract the aqueous residue with diethyl ether (3x volumes).
 - Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude **4-ethylhexan-1-amine**.
 - Further purification can be achieved by distillation or column chromatography.

Causality: The choice of a two-step, one-pot reductive amination is deliberate. Forming the imine first under mild conditions before introducing the reducing agent prevents the premature reduction of the starting aldehyde. Sodium borohydride is a mild reducing agent suitable for this transformation, offering good selectivity and operational simplicity.

Structural Elucidation and Characterization

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Infrared (IR) Spectroscopy

As a primary amine, **4-ethylhexan-1-amine** will exhibit characteristic N-H stretching and bending vibrations.

- N-H Stretch: A primary amine (R-NH_2) shows a pair of medium-intensity bands resulting from symmetric and asymmetric stretching. These typically appear in the $3300\text{-}3500\text{ cm}^{-1}$ region.

[4][5]

- C-H Stretch: Strong absorptions just below 3000 cm^{-1} are expected from the alkyl backbone.
- N-H Bend (Scissoring): A characteristic medium to strong absorption is expected between $1580\text{-}1650\text{ cm}^{-1}$.^[5]
- C-N Stretch: A weak to medium absorption in the $1020\text{-}1250\text{ cm}^{-1}$ range indicates the C-N bond of an aliphatic amine.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment.

- -NH₂ Protons: A broad singlet, typically integrating to 2H, will appear over a wide range (δ 0.5-5.0 ppm). Its chemical shift is concentration-dependent, and the signal will disappear upon shaking the sample with D₂O.^[4]
- -CH₂-NH₂ Protons: The two protons on the carbon adjacent to the amine group (C1) will appear as a triplet downfield due to the deshielding effect of the nitrogen.
- Alkyl Protons: The rest of the protons on the carbon backbone and ethyl group will appear as complex multiplets in the upfield region (typically δ 0.8-1.6 ppm). The terminal methyl groups of the ethyl and hexyl chains will appear as triplets.

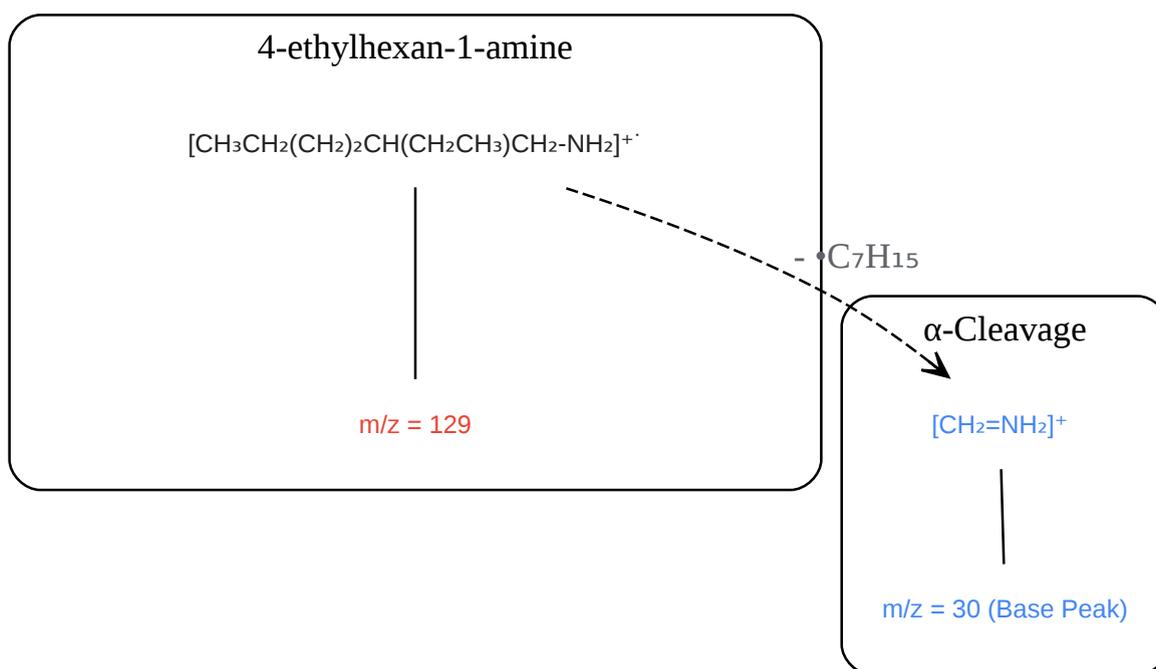
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.

- C1 Carbon: The carbon directly bonded to the nitrogen atom will be deshielded and appear in the δ 30-50 ppm range.
- Other Carbons: The remaining seven unique carbon atoms of the structure will give distinct signals in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

- Nitrogen Rule: For a compound with a single nitrogen atom, the molecular ion (M^+) peak will have an odd nominal mass.[4] For $C_8H_{19}N$, the molecular ion peak is expected at $m/z = 129$.
- Alpha-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α -cleavage).[4] This results in a resonance-stabilized iminium cation. For **4-ethylhexan-1-amine**, the major fragmentation would be the loss of a C_7H_{15} radical, leading to a prominent base peak at $m/z = 30$ ($[CH_2=NH_2]^+$).



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Caption: Predicted primary fragmentation (α -cleavage) of **4-ethylhexan-1-amine** in MS.

Applications in Drug Development

While **4-ethylhexan-1-amine** may not be a final drug product, its value lies in its role as a versatile intermediate and building block. The strategic placement of the ethyl group introduces a specific three-dimensional architecture that can be crucial for molecular recognition at a biological target.

- **Scaffold for Lead Optimization:** The primary amine serves as a handle for coupling with carboxylic acids, sulfonyl chlorides, and other electrophiles to rapidly generate libraries of amide and sulfonamide derivatives for structure-activity relationship (SAR) studies.
- **Modulation of Physicochemical Properties:** The branched C8 alkyl chain contributes to the lipophilicity of the final molecule. In drug design, tuning lipophilicity is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
- **Precursor to Bioactive Amines:** The stereoselective synthesis of more complex chiral amines is a significant area of pharmaceutical research.[6] Achiral precursors like **4-ethylhexan-1-amine** can be starting points for developing novel ligands, catalysts, or as synthons in the total synthesis of complex natural products. Related structures, such as substituted cyclohexylamines, are key intermediates in antipsychotic drugs, highlighting the pharmaceutical relevance of this structural class.[6]

Safety and Handling

Based on available data, **4-ethylhexan-1-amine** is a hazardous chemical that must be handled with appropriate precautions.

- **GHS Hazard Statements:**
 - H226: Flammable liquid and vapor.[1]
 - H302: Harmful if swallowed.[1]
 - H314: Causes severe skin burns and eye damage.[1]
 - H335: May cause respiratory irritation.[1]
- **Handling:** Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20328494, **4-Ethylhexan-1-amine**. Retrieved from [[Link](#)].[1]
- PubChemLite (n.d.). **4-ethylhexan-1-amine** (C₈H₁₉N). Retrieved from [[Link](#)].[2]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3017921, 4-Ethylhexan-3-amine. Retrieved from [[Link](#)].[3]
- LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Retrieved from [[Link](#)].[7]
- Pomeisl, K., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Retrieved from [[Link](#)].[6]
- OpenStax (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [[Link](#)].[4]
- University of Calgary (n.d.). IR: amines. Retrieved from [[Link](#)].[5]

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Sources

1. 4-Ethylhexan-1-amine | C₈H₁₉N | CID 20328494 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. PubChemLite - 4-ethylhexan-1-amine (C₈H₁₉N) [pubchemlite.lcsb.uni.lu]
3. 4-Ethylhexan-3-amine | C₈H₁₉N | CID 3017921 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
5. orgchemboulder.com [orgchemboulder.com]
6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- [7. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
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